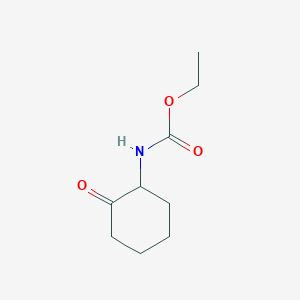
Carbamic acid, (2-oxocyclohexyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-oxocyclohexyl)-, ethyl ester: is an organic compound with the molecular formula C₉H₁₅NO₃. This compound is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to a 2-oxocyclohexyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-oxocyclohexyl)-, ethyl ester typically involves the reaction of 2-oxocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to understand the behavior of carbamate esters in biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of various chemical products.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-oxocyclohexyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action include the formation of carbamate intermediates, which can undergo further chemical transformations.
Comparaison Avec Des Composés Similaires
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, (2-oxocyclohexyl)-, methyl ester
Comparison: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is unique due to the presence of the 2-oxocyclohexyl moiety, which imparts distinct chemical properties compared to other carbamate esters. This structural feature influences its reactivity and the types of reactions it can undergo. Additionally, the ethyl ester group provides different solubility and stability characteristics compared to methyl ester derivatives.
Propriétés
Numéro CAS |
13640-77-2 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl N-(2-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7H,2-6H2,1H3,(H,10,12) |
Clé InChI |
CHDHEMYTBPOZHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
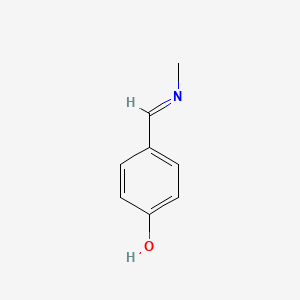
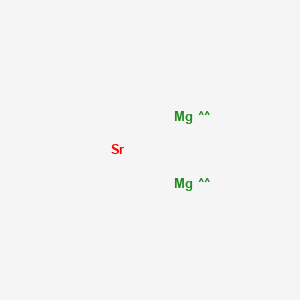
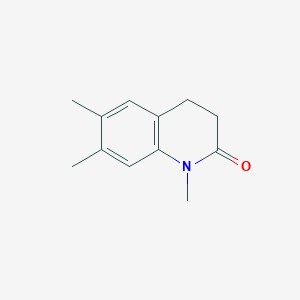

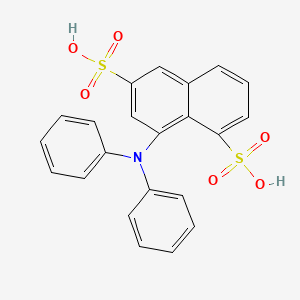


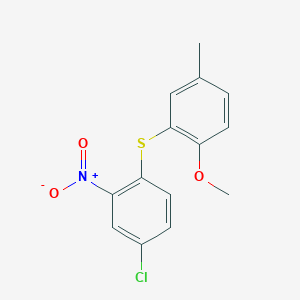
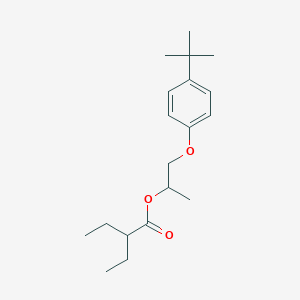
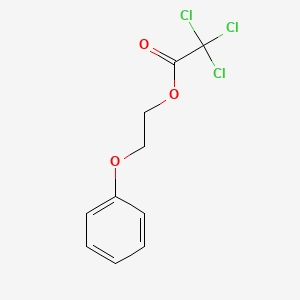

![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
